N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide
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Overview
Description
N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide is a complex organic compound that features a thiazole ring, a nitrothiophene moiety, and an iodophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide typically involves multi-step organic reactionsSpecific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine.
Substitution: The iodophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the iodophenyl moiety .
Scientific Research Applications
N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structural features.
Materials Science: The compound’s electronic properties make it a candidate for use in organic semiconductors and photovoltaic devices.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit key enzymes or disrupt cellular processes in pathogens or cancer cells. The thiazole and nitrothiophene moieties play crucial roles in binding to these targets and exerting biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide
- N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide
- N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide
Uniqueness
N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide is unique due to the presence of the iodophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to its analogs .
Properties
IUPAC Name |
N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8IN3O3S2/c15-9-3-1-8(2-4-9)10-7-22-14(16-10)17-13(19)11-5-6-12(23-11)18(20)21/h1-7H,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACJNROAZOQADAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NC(=O)C3=CC=C(S3)[N+](=O)[O-])I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8IN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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